Cas no 2198740-41-7 (3-{1-(2-cyclopentylacetyl)piperidin-4-ylmethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one)

3-{1-(2-cyclopentylacetyl)piperidin-4-ylmethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one structure
2198740-41-7 structure
商品名:3-{1-(2-cyclopentylacetyl)piperidin-4-ylmethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
CAS番号:2198740-41-7
MF:C19H29N3O2
メガワット:331.452464818954
CID:6339864
PubChem ID:126941041

3-{1-(2-cyclopentylacetyl)piperidin-4-ylmethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 3-{1-(2-cyclopentylacetyl)piperidin-4-ylmethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
    • F6606-1282
    • 2198740-41-7
    • AKOS032928893
    • 3-[[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
    • 3-{[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
    • インチ: 1S/C19H29N3O2/c1-14-15(2)20-13-22(19(14)24)12-17-7-9-21(10-8-17)18(23)11-16-5-3-4-6-16/h13,16-17H,3-12H2,1-2H3
    • InChIKey: FQOKZNNXDLKYAW-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1CCCC1)N1CCC(CN2C=NC(C)=C(C)C2=O)CC1

計算された属性

  • せいみつぶんしりょう: 331.22597718g/mol
  • どういたいしつりょう: 331.22597718g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 553
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

3-{1-(2-cyclopentylacetyl)piperidin-4-ylmethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6606-1282-2mg
3-{[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
2198740-41-7
2mg
$59.0 2023-09-07
Life Chemicals
F6606-1282-20mg
3-{[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
2198740-41-7
20mg
$99.0 2023-09-07
Life Chemicals
F6606-1282-4mg
3-{[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
2198740-41-7
4mg
$66.0 2023-09-07
Life Chemicals
F6606-1282-25mg
3-{[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
2198740-41-7
25mg
$109.0 2023-09-07
Life Chemicals
F6606-1282-10μmol
3-{[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
2198740-41-7
10μmol
$69.0 2023-09-07
Life Chemicals
F6606-1282-20μmol
3-{[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
2198740-41-7
20μmol
$79.0 2023-09-07
Life Chemicals
F6606-1282-15mg
3-{[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
2198740-41-7
15mg
$89.0 2023-09-07
Life Chemicals
F6606-1282-30mg
3-{[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
2198740-41-7
30mg
$119.0 2023-09-07
Life Chemicals
F6606-1282-5μmol
3-{[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
2198740-41-7
5μmol
$63.0 2023-09-07
Life Chemicals
F6606-1282-1mg
3-{[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
2198740-41-7
1mg
$54.0 2023-09-07

3-{1-(2-cyclopentylacetyl)piperidin-4-ylmethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one 関連文献

Related Articles

3-{1-(2-cyclopentylacetyl)piperidin-4-ylmethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-oneに関する追加情報

3-{1-(2-Cyclopentylacetyl)piperidin-4-ylmethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

3-{1-(2-Cyclopentylacetyl)piperidin-4-ylmethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound with the CAS number 2198740-41-7. This compound belongs to the class of pyrimidine derivatives, which are widely studied in the fields of pharmacology, organic synthesis, and drug discovery. The structure of this compound is characterized by a pyrimidine ring system, which is fused with a piperidine moiety and substituted with various functional groups that contribute to its unique chemical properties.

The molecular structure of this compound can be broken down into several key components. The pyrimidine ring serves as the central framework, with substituents at positions 3 and 4. At position 3, there is a methyl group attached to the piperidine ring, while position 5 and 6 are substituted with additional methyl groups, enhancing the compound's stability and potential bioavailability. The piperidine ring itself is further substituted at position 1 with a cyclopentylacetyl group, which introduces a degree of structural complexity and potentially influences the compound's pharmacokinetic properties.

Recent studies have highlighted the importance of pyrimidine derivatives in drug design due to their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The presence of the cyclopentylacetyl group in this compound suggests that it may exhibit unique pharmacological properties, such as enhanced solubility or improved binding affinity to specific targets. Researchers have also explored the potential of this compound in treating conditions such as inflammation, cancer, and neurodegenerative diseases.

One of the most significant advancements in the synthesis of this compound involves the use of multi-component reactions (MCRs), which allow for the efficient construction of complex molecular frameworks. These methods not only reduce the number of steps required for synthesis but also minimize waste and improve overall sustainability. The application of MCRs has been particularly beneficial in constructing the piperidine-pyrimidine hybrid system found in this compound.

In terms of pharmacological activity, preliminary studies have shown that this compound exhibits potent inhibitory effects on certain enzymes associated with inflammatory pathways. For instance, it has demonstrated significant activity against cyclooxygenase-2 (COX-2), an enzyme implicated in pain and inflammation. This suggests that it could be a promising candidate for developing novel anti-inflammatory agents.

Moreover, computational studies using molecular docking techniques have revealed that this compound has a high binding affinity for certain G-protein coupled receptors (GPCRs). This finding opens up new avenues for exploring its potential as a modulator of these receptors, which are critical targets in drug development for conditions such as hypertension and anxiety disorders.

The synthesis and characterization of this compound have also contributed to our understanding of stereochemical relationships in organic molecules. The stereochemistry at various positions within the molecule plays a crucial role in determining its biological activity. Researchers have employed advanced analytical techniques such as NMR spectroscopy and X-ray crystallography to elucidate the exact spatial arrangement of atoms within the molecule.

In conclusion, 3-{1-(2-Cyclopentylacetyl)piperidin-4-ylmethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one represents a significant advancement in organic chemistry and pharmacology. Its unique structure, combined with recent findings on its pharmacological activity and synthetic methods, positions it as a valuable tool in drug discovery efforts. As research continues to uncover its full potential, this compound may pave the way for innovative therapeutic solutions across various disease areas.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.